
β-メチルヒスタミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Methylhistamine dihydrochloride: is a chemical compound that belongs to the class of histamine analogs. Histamine is a biogenic amine involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. Beta-Methylhistamine dihydrochloride is primarily used in scientific research to study histamine receptors and their roles in different biological systems.
科学的研究の応用
Beta-Methylhistamine dihydrochloride has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of histamine analogs.
Biology: Researchers use it to investigate the role of histamine receptors in various biological processes, including immune response and neurotransmission.
Medicine: It serves as a tool to understand the pharmacological effects of histamine and its analogs, aiding in the development of new therapeutic agents.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Target of Action
Beta-Methylhistamine dihydrochloride primarily targets histamine receptors, specifically the H1 receptors . These receptors play a crucial role in the regulation of numerous physiological functions, including immune response, gastric acid secretion, neurotransmission, and cell growth .
Mode of Action
Beta-Methylhistamine dihydrochloride interacts with its targets by acting as a weak agonist at histamine H1 receptors . This interaction leads to a vasodilatory effect, resulting in increased permeability of blood vessels in the inner ear . This action helps to reverse the underlying problem of endolymphatic hydrops, a condition associated with Ménière’s disease .
Biochemical Pathways
The action of Beta-Methylhistamine dihydrochloride affects several biochemical pathways. Primarily, it influences the histaminergic pathways, which are involved in various physiological processes such as wakefulness, thermoregulation, and cardiovascular regulation . The stimulation of H1-receptors in the inner ear by Beta-Methylhistamine dihydrochloride leads to increased permeability of blood vessels, which in turn affects the homeostasis of endolymphatic fluid in the ear .
Pharmacokinetics
Beta-Methylhistamine dihydrochloride exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid . The plasma protein binding of Beta-Methylhistamine dihydrochloride is reported to be less than 5%, indicating a high degree of bioavailability .
Result of Action
The molecular and cellular effects of Beta-Methylhistamine dihydrochloride’s action primarily involve relief from vertigo associated with Ménière’s disease . By increasing the permeability of blood vessels in the inner ear, it helps to reduce the symptoms of vertigo, tinnitus, and hearing loss associated with this condition .
生化学分析
Biochemical Properties
Beta-Methylhistamine dihydrochloride plays a role in biochemical reactions, particularly those involving histamine receptors . It interacts with various enzymes and proteins, and these interactions are crucial for its function. The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
Beta-Methylhistamine dihydrochloride has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Beta-Methylhistamine dihydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-Methylhistamine dihydrochloride change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Beta-Methylhistamine dihydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Beta-Methylhistamine dihydrochloride is involved in various metabolic pathways . It interacts with enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
Beta-Methylhistamine dihydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Beta-Methylhistamine dihydrochloride and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylhistamine dihydrochloride typically involves the methylation of histamine. One common method is the reaction of histamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of beta-Methylhistamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: Beta-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to histamine or other derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce histamine.
類似化合物との比較
Histamine: The parent compound with broad physiological roles.
1-Methylhistamine: A metabolite of histamine with similar but less potent effects.
Betahistine: An analog used to treat vertigo and balance disorders.
Uniqueness: Beta-Methylhistamine dihydrochloride is unique due to its specific interaction with H3 and H4 receptors, making it a valuable tool in research focused on these receptor subtypes. Its ability to modulate neurotransmitter release and immune response sets it apart from other histamine analogs .
特性
IUPAC Name |
2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTFQBBWJOPBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CN=CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
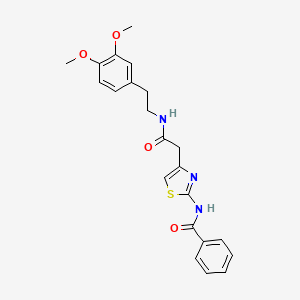
![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)
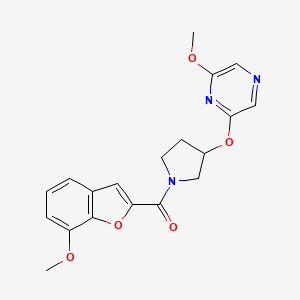
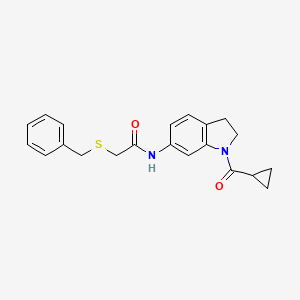
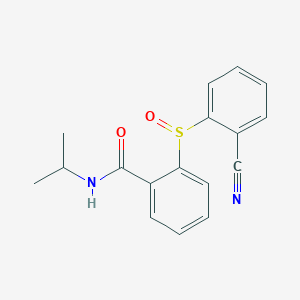
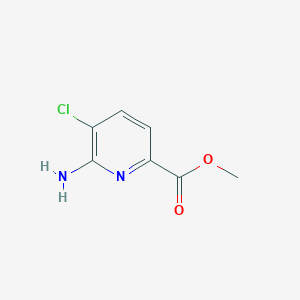

![3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2576762.png)
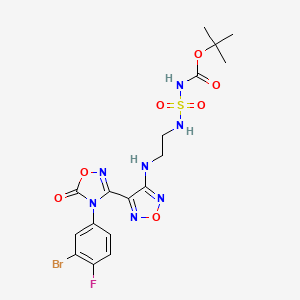

![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)
![3-Bromo-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2576767.png)
